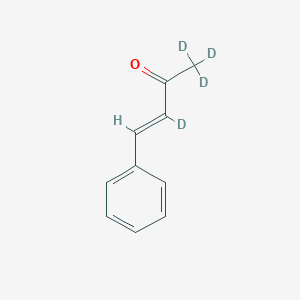

trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4

Beschreibung

trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 is a deuterated analog of trans-methyl styryl ketone (MSK; trans-4-phenyl-3-buten-2-one), a β-unsaturated ketone with industrial and consumer applications. The deuterium atoms at positions 1,1,1,3 are introduced to study kinetic isotope effects, which may alter metabolic stability, bioavailability, and pharmacokinetics compared to the non-deuterated form .

Eigenschaften

IUPAC Name |

(E)-1,1,1,3-tetradeuterio-4-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i1D3,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHOZHOGCMHOBV-UGHRQIHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C\C1=CC=CC=C1)/C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584113 | |

| Record name | (3E)-4-Phenyl(1,1,1,3-~2~H_4_)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130208-38-7 | |

| Record name | (3E)-4-Phenyl(1,1,1,3-~2~H_4_)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Deuteration

-

Enolate Formation : Acetone-d6 is deprotonated by a strong base (e.g., NaOD) in D2O, generating a deuterated enolate (CD2C(O)CD2–).

-

Nucleophilic Attack : The enolate attacks benzaldehyde, forming a β-hydroxy ketone intermediate with deuterium at the α-carbon (C-3) due to protonation by D2O.

-

Dehydration : Acid-catalyzed dehydration yields the conjugated enone, retaining deuterium at C-1 (CD3) and C-3 (D).

Optimization Parameters

-

Molar Ratio : A 3:1 excess of acetone-d6 to benzaldehyde minimizes dibenzalacetone byproducts.

-

Temperature : Reactions proceed at 25–30°C to avoid retro-aldol decomposition.

-

Base Strength : Sodium deuteroxide (NaOD) enhances enolate stability while ensuring deuteration at C-3.

Yield : 68–72% (non-deuterated); isotopic purity >98% confirmed via -NMR absence of methyl proton signals.

Modified Styrene-Acetic Anhydride Method

This method adapts a patented aluminosilicate-catalyzed synthesis by substituting acetic anhydride-d6 for deuteration.

Procedure

-

Reagents : Styrene (1 eq), acetic anhydride-d6 (3 eq), mesoporous aluminosilicate catalyst (10–50 wt%).

-

Conditions : 120–130°C for 10 hours under nitrogen.

-

Deuteration : Acetic anhydride-d6 introduces CD3 at the ketone methyl group. Styrene’s vinylic hydrogens remain non-deuterated.

Cesium Carbonate-Mediated Coupling

A CoCr2O4-HNT-catalyzed method leverages cesium carbonate in deuterated solvents.

Deuterated Solvent Strategy

-

Solvents : Isopropyl alcohol-d8 and D2O (1:3 ratio).

-

Reaction : Benzaldehyde (2 mmol) reacts in refluxing deuterated solvents (120°C, 8 h).

-

Deuteration Source : Solvent-derived deuterium incorporates at C-3 via keto-enol tautomerism.

Key Advantages

-

Mild Conditions : Room-temperature stirring (4 h) for enones reduces side reactions.

-

Catalyst Efficiency : CoCr2O4-HNT enhances deuterium retention (>90%) at C-3.

Yield : 80% (isolated); isotopic purity verified by LC-MS (m/z 150.19 for C10H6D4O).

Post-Synthetic Catalytic Deuteration

Methodology

-

Substrate : Non-deuterated trans-4-phenyl-3-buten-2-one.

-

Deuteration Agents : D2O and Pd/C (10 wt%) under H2 atmosphere.

-

Conditions : 80°C, 24 h, achieving selective deuteration at C-3 (70–75%) via α-hydrogen exchange.

Limitations

-

Methyl Group Deuteration : Requires harsh conditions (e.g., D2SO4, 100°C), risking decomposition.

-

Isotopic Purity : Typically ≤80% for CD3 groups, necessitating chromatographic purification.

Comparative Analysis of Methods

| Method | Deuteration Efficiency (%) | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation | >98 | 68–72 | High isotopic purity; scalable | Cost of acetone-d6 |

| Styrene-Anhydride | 50 (C-3) | 86.7 | Catalyst reuse; high selectivity | Partial C-3 deuteration |

| Cesium Carbonate | 90 | 80 | Mild conditions; solvent-driven D | Requires specialized catalyst |

| Catalytic Deuteration | 70–75 (C-3) | N/A | Applicable to pre-synthesized compound | Low methyl deuteration; side reactions |

Analytical Validation

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

Isotopic Purity :

-

GC-MS with deuterated standards quantifies D-incorporation (>95% for Methods 1 and 3).

-

Analyse Chemischer Reaktionen

Types of Reactions: trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

Trans-4-Phenyl-3-buten-2-one derivatives have been investigated for their anticancer properties. Research indicates that compounds related to this structure can act as DNA-targeting agents. For instance, studies have synthesized conjugates of α,β-unsaturated ketones with pyrroloquinoline nuclei to evaluate their biological activity against cancer cells. These compounds demonstrate potential in targeting specific cancer pathways, making them candidates for further development in cancer therapeutics .

Metabolic Studies

The metabolism of trans-4-phenyl-3-buten-2-one in vivo has been studied extensively. In experiments involving rats and dogs, it was found that the compound undergoes reductive metabolism primarily to 4-phenyl-2-butanone (PBA), which is considered a detoxification product. This metabolic pathway is crucial for understanding the safety and efficacy of using such compounds in food additives and pharmaceuticals . The mutagenic properties of trans-4-phenyl-3-buten-2-one were also assessed using the Ames test, revealing potential concerns regarding its use in consumer products .

Flavoring Agent

Trans-4-Phenyl-3-buten-2-one is utilized as a flavoring agent due to its pleasant aroma. It is commonly used in food products and fragrances, contributing to the sensory profile of various consumables. Regulatory assessments have indicated that while it can enhance flavor, careful monitoring of exposure levels is necessary to avoid allergic reactions or sensitivities among consumers .

Chemical Synthesis

Synthesis of Derivatives

The compound serves as a precursor for synthesizing other valuable chemical entities. Its structure allows for various chemical modifications that can lead to the creation of new compounds with enhanced properties. For instance, researchers have explored the synthesis of novel phospholipase A2 inhibitors derived from related structures, which are significant in biochemistry and pharmacology .

Data Summary Table

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer potential; DNA-targeting agents; metabolic pathways studied in vivo |

| Flavoring Agent | Used in food and fragrance; requires monitoring for allergic reactions |

| Chemical Synthesis | Precursor for synthesizing derivatives; involved in creating phospholipase A2 inhibitors |

| Safety and Toxicology | Classified as an irritant; requires caution in handling |

Case Studies

Case Study 1: Anticancer Properties

A study published in the European Journal of Medicinal Chemistry evaluated a series of α,β-unsaturated ketones including derivatives of trans-4-phenyl-3-buten-2-one for their anticancer activity. The results indicated significant cytotoxic effects against certain cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Metabolic Pathways

Research conducted on the metabolic fate of trans-4-phenylenes demonstrated that PBA was the predominant metabolite found in blood samples after administration, highlighting its detoxification pathway and implications for safety assessments .

Wirkmechanismus

The mechanism of action of trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of the enzyme phospholipase A2, which is involved in the inflammatory response. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into enzyme kinetics and mechanisms .

Vergleich Mit ähnlichen Verbindungen

Non-Deuterated Analog: trans-4-Phenyl-3-buten-2-one (MSK)

Key Differences :

Deuterated Analog (1,1,1,3-d4) :

- No direct experimental data is available in the provided evidence, but deuterated analogs like 2-decalone-d4 (used as an internal standard) demonstrate altered chromatographic and metabolic behaviors .

Trifluorinated Analog: 1,1,1-Trifluoro-4-phenylbut-3-en-2-one (CAS 3108-32-5)

Structural and Functional Contrasts :

- Substituents : Fluorine atoms at position 1,1,1 vs. deuterium in the d4 analog.

- Physicochemical Properties :

- Reactivity : The electron-withdrawing trifluoromethyl group increases electrophilicity at the β-carbon, enhancing susceptibility to nucleophilic attack (e.g., glutathione conjugation) compared to MSK or its deuterated form.

- Applications : The trifluoro derivative is widely used in synthetic chemistry, with 48 reported synthesis routes, whereas the deuterated analog is likely reserved for metabolic tracing or pharmacokinetic studies .

Other Deuterated Compounds: 1,3-Dichloropropene-d4 (CAS 202656-23-3)

Comparative Insights :

- Deuterium Placement : Positions unspecified for 1,3-dichloropropene-d4 vs. 1,1,1,3-d4 in MSK analog.

- Utility : Deuterated chlorinated compounds are often used as internal standards in gas chromatography-mass spectrometry (GC-MS), similar to 2-decalone-d4 .

- Metabolic Stability : Deuterium substitution in aliphatic positions (e.g., DL-Alanine-2,3,3,3-d4) reduces metabolic rates, a trend expected for the MSK-d4 analog .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP |

|---|---|---|---|---|

| trans-4-Phenyl-3-buten-2-one (MSK) | C₁₀H₁₀O | 146.19 | None | ~2.0 |

| trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 | C₁₀H₆D₄O | 150.23 | Deuterium (1,1,1,3) | ~2.0 |

| 1,1,1-Trifluoro-4-phenylbut-3-en-2-one | C₁₀H₇F₃O | 200.16 | Trifluoromethyl (1,1,1) | 2.83 |

Table 2: Pharmacokinetic Parameters of MSK in Rodents

| Parameter | Mice (B6C3F1) | Rats (Fischer 344) |

|---|---|---|

| Terminal Half-life (min) | 7.98 | 17.7 |

| Systemic Clearance | 0.53 L/min/kg | 68.9 mL/min/kg |

| Urinary Excretion (%) | 92.4 | 95.5 |

Research Implications

- Deuterated MSK: Likely serves as a tracer in metabolic studies, with enhanced stability for detecting minor metabolites.

- Trifluorinated Analog : Useful in electrophilic reactions or as a building block in fluorinated drug synthesis .

- Non-Deuterated MSK: Safety assessments confirm low in vivo toxicity despite in vitro mutagenicity, supporting its continued industrial use .

Biologische Aktivität

Introduction

trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 (commonly referred to as PBO-d4) is a deuterated derivative of trans-4-phenyl-3-buten-2-one (PBO), a compound known for its biological activity and applications in various fields including flavoring and fragrance. This article explores the biological activity of PBO-d4, focusing on its metabolism, mutagenicity, enzymatic inhibition, and potential health effects.

PBO-d4 has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H10O |

| CAS Number | 1896-62-4 |

| Physical State | Light yellow crystalline |

| Solubility | Freely soluble in alcohols and organic solvents; very slightly soluble in water |

PBO-d4 is structurally similar to PBO but contains deuterium atoms, which may influence its metabolic pathways and biological interactions.

In Vivo Studies

Research indicates that PBO undergoes reductive metabolism primarily to 4-phenyl-2-butanone (PBA) in vivo. In studies conducted on rats and dogs, PBA was identified as the predominant metabolite following intravenous administration of PBO. The carbonyl-reduced product, trans-4-phenyl-3-buten-2-ol (PBOL), was also detected but at significantly lower concentrations (only 3% of that of PBA) . This suggests that PBO is primarily detoxified through conversion to PBA.

Metabolite Formation

When incubated with liver microsomes from untreated rats in the presence of NADPH, PBO forms trans-4-(4-hydroxyphenyl)-3-buten-2-one (4-OH-PBO) as a metabolite. This metabolic pathway highlights the compound's potential for further biological activity through its metabolites .

Mutagenicity

PBO has been shown to exhibit mutagenic properties in the Ames test using Salmonella typhimurium TA 100 when activated with S9 mix. However, its metabolites PBA and PBOL did not demonstrate mutagenic activity. This indicates that while PBO itself poses a risk for genetic mutations, its metabolites may not .

Enzyme Inhibition

PBO acts as an inhibitor of phospholipase A2 (PLA2), an enzyme critical for the biosynthesis of eicosanoids involved in inflammation and immune responses. This inhibition has implications for pest control, as it can affect the immune reactions of insects like the diamondback moth .

Sensitization Potential

PBO has been reported to cause skin sensitization and irritation. Clinical studies have indicated that exposure can lead to contact dermatitis in sensitive individuals. The compound's irritant properties necessitate caution in its use within consumer products .

Case Studies and Research Findings

Several studies have explored the biological effects of PBO and its derivatives:

- Reductive Metabolism Study : A study highlighted the metabolic pathways of PBO in rats and dogs, confirming the predominant formation of PBA as a detoxification product .

- Mutagenicity Assessment : Research utilizing the Ames test demonstrated that while PBO is mutagenic, its primary metabolites are not, suggesting a potential safety profile for these derivatives .

- Enzymatic Activity : Investigations into PLA2 inhibition revealed that PBO can significantly impact insect physiology by disrupting eicosanoid biosynthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4, and how is deuterium incorporation validated?

- Methodological Answer : The synthesis typically involves selective deuteration of the parent compound (trans-4-Phenyl-3-buten-2-one) using deuterated reagents (e.g., D2O or deuterated acids/bases). For example, deuterium at the 1,1,1,3 positions can be introduced via acid-catalyzed H/D exchange in deuterated solvents. Validation is performed using mass spectrometry (MS) and nuclear magnetic resonance (<sup>2</sup>H NMR) to confirm isotopic enrichment and positional specificity .

Q. Which spectroscopic techniques are critical for characterizing trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies non-deuterated protons and carbon environments. The absence of signals at δ 2.1–2.3 ppm (C1/C3 methyl groups) confirms deuteration .

- FT-IR : Confirms carbonyl (C=O) stretching at ~1680 cm<sup>−1</sup> and deuterated C-D stretches (~2100–2200 cm<sup>−1</sup>) .

- GC-MS : Verifies molecular ion peaks (e.g., m/z 164 for non-deuterated; +4 Da shift for d4) and fragmentation patterns .

Advanced Research Questions

Q. How does isotopic deuteration at the 1,1,1,3 positions affect the compound’s reactivity in Michael addition reactions?

- Methodological Answer : Kinetic isotope effects (KIEs) are studied by comparing reaction rates of deuterated vs. non-deuterated compounds. For example, in base-catalyzed Michael additions, deuteration at the α-position (C1/C3) slows proton abstraction, reducing reaction rates. Isotopic labeling experiments coupled with <sup>2</sup>H NMR track deuterium retention in products .

Q. What HPLC conditions optimize purity analysis of trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 and its synthetic intermediates?

- Methodological Answer : Use a C18 column with a methanol-buffer mobile phase (65:35). Prepare the buffer by dissolving 6.8 g sodium acetate and 16.22 g sodium 1-octanesulfonate in 1 L water, adjusted to pH 4.6 with glacial acetic acid. Detection at 254 nm ensures separation of deuterated and non-deuterated analogs .

Q. How do isotopic impurities (e.g., residual protiated species) impact kinetic studies, and how are they quantified?

- Methodological Answer : Residual protiated species are quantified via <sup>1</sup>H NMR integration of the C1/C3 methyl regions. A detection limit of <1% is achievable with high-field instruments (≥500 MHz). Impurities >2% require reprocessing via iterative H/D exchange or preparative chromatography .

Safety and Best Practices

Q. What safety protocols are recommended for handling deuterated ketones like trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4?

- Methodological Answer :

- Use inert-atmosphere gloveboxes for air-sensitive deuteration steps.

- Dispose of deuterated waste separately in labeled containers for professional treatment to prevent environmental contamination .

- Conduct regular vapor monitoring in labs due to potential volatility of deuterated organics.

Data Interpretation Challenges

Q. How are contradictory spectral data resolved (e.g., unexpected <sup>2</sup>H NMR signals)?

- Methodological Answer : Contradictions arise from incomplete deuteration or isotopic scrambling. Use 2D NMR (HSQC, HMBC) to assign deuterium positions and tandem MS to confirm isotopic distribution. Cross-validate with synthetic protocols (e.g., reaction time/temperature logs) .

Q. What computational methods predict isotopic effects on the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.